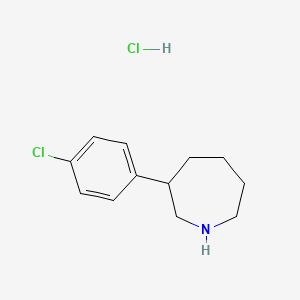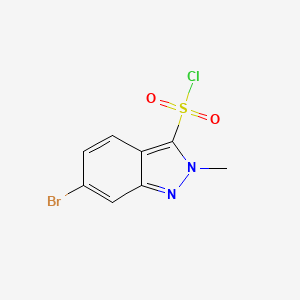
6-溴-2-甲基-2H-吲唑-3-磺酰氯
描述
“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is a chemical compound with the molecular formula C8H6BrClN2O2S . It has an average mass of 309.567 Da and a monoisotopic mass of 307.902191 Da .
Synthesis Analysis
The synthesis of 2H-indazoles, which includes “6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride”, often involves copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide . The catalyst plays a key role in the formation of C-N and N-N bonds . This method has a broad substrate scope with a high tolerance for various functional groups .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .科学研究应用
Davis-Beirut反应和杂环化合物合成
类似于“6-溴-2-甲基-2H-吲唑-3-磺酰氯”的化合物的一个关键应用是通过Davis-Beirut反应展示的,该反应利用各种亲电试剂(包括磺酰氯)从3-烷氧基-2H-吲唑合成N1,N2-二取代-1H-吲唑酮。这个过程突显了吲唑衍生物在合成多样的杂环化合物方面的多功能性,这些化合物可能作为制药化学中有价值的中间体(Conrad et al., 2011)。
电化学自由基-自由基交叉偶联
另一个重要的应用是钠亚磺酸盐和2H-吲唑之间的电化学自由基-自由基交叉偶联,导致3-磺酰基化的2H-吲唑衍生物的合成。这种无金属和氧化剂的方法突显了使用电化学方法实现直接自由基-自由基偶联的潜力,为磺酰基化杂芳化合物的生产提供了一条绿色合成途径(Kim, H. Kim, & K. Oh, 2020)。
区域选择性C-H磺酰化
通过电合成对2H-吲唑的区域选择性C-H磺酰化代表另一个关键应用,提供了一种无过渡金属和外部氧化剂的方法,用于修饰具有生物学意义的吲唑衍生物。这种技术使得能够合成具有广泛功能基团的磺酰化吲唑衍生物,展示了电化学过程在有机合成中的适应性(Mahanty, D. Maiti, & S. De Sarkar, 2020)。
磺酰氯的合成
此外,通过对苯硼酸酯进行选择性锂化合成磺酰氯展示了磺酰氯衍生物在制备用于交叉偶联反应的磺胺酰衍生物中的实用性。这种方法为生成可用作碳水化合物结合剂或用于钯催化的交叉偶联的化合物提供了一条新路线,表明磺酰氯衍生物在合成有机化学中的更广泛适用性(Vedsø, Olesen, & Hoeg-Jensen, 2004)。
抗癌评价
此外,合成和体外抗癌评价2-(苯磺酰基)-2H-1,2,3-三唑突显了磺酰基取代杂环化合物的生物相关性。这类化合物对各种癌细胞系表现出中等活性,强调了磺酰氯衍生物在药物化学和药物设计中的重要性(Salinas-Torres et al., 2022)。
安全和危害
“6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. For instance, it can react with cysteine residues in proteins, resulting in the formation of sulfonamide linkages. This interaction can alter the activity of enzymes and affect various biochemical pathways .
Cellular Effects
The effects of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and metabolic flux, ultimately affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride exerts its effects through covalent modification of target proteins. The sulfonyl chloride group is highly reactive and can form stable covalent bonds with nucleophilic amino acid residues, such as cysteine, serine, and lysine. This modification can inhibit or activate enzyme activity, depending on the specific protein and the site of modification. Additionally, the bromine atom in the compound can participate in halogen bonding interactions, further influencing the binding affinity and specificity of the compound for its targets .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride in laboratory settings are important factors to consider when studying its effects over time. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid. This degradation product may have different biochemical properties and effects compared to the parent compound. Long-term studies have shown that the effects of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride on cellular function can persist for several days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride vary with dosage. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, such as tissue damage and inflammation. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. It is essential to carefully titrate the dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit certain dehydrogenases, resulting in altered levels of key metabolites in the tricarboxylic acid (TCA) cycle. Additionally, the compound can affect the activity of cytochrome P450 enzymes, influencing the metabolism of other xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, such as albumin, which can influence its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals. This localization can influence the compound’s activity and function, as it may interact with different sets of proteins and enzymes in various subcellular compartments .
属性
IUPAC Name |
6-bromo-2-methylindazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-3-2-5(9)4-7(6)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZBZOTIHWXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240266 | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-61-3 | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



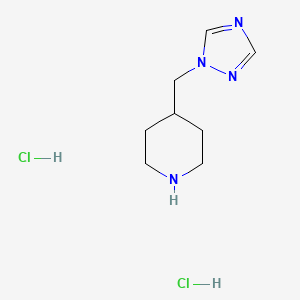
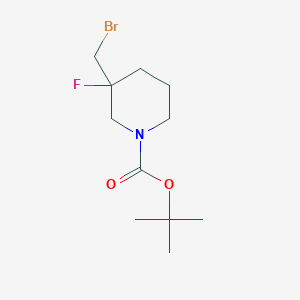
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
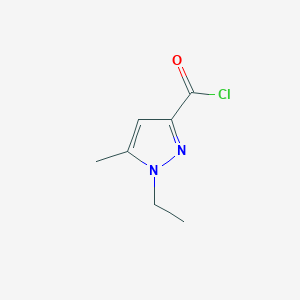
![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

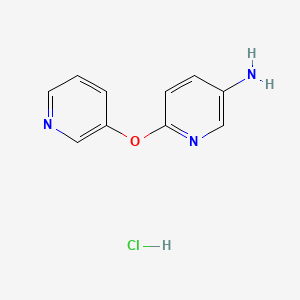
![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
